molecular formula C14H12FN3O2S B11064316 N-(4-fluorophenyl)-4-oxo-7,8-dihydro-4H,6H-pyrimido[2,1-b][1,3]thiazine-2-carboxamide

N-(4-fluorophenyl)-4-oxo-7,8-dihydro-4H,6H-pyrimido[2,1-b][1,3]thiazine-2-carboxamide

Cat. No.: B11064316
M. Wt: 305.33 g/mol
InChI Key: WKZZBFGFWCMOOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-fluorophenyl)-4-oxo-7,8-dihydro-4H,6H-pyrimido[2,1-b][1,3]thiazine-2-carboxamide is a heterocyclic compound that belongs to the class of thiazine derivatives. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-4-oxo-7,8-dihydro-4H,6H-pyrimido[2,1-b][1,3]thiazine-2-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-fluoroaniline with a suitable thiazine precursor in the presence of a cyclizing agent. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Green synthesis methods, which minimize the use of hazardous reagents and solvents, are also being explored for the industrial production of thiazine derivatives .

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-4-oxo-7,8-dihydro-4H,6H-pyrimido[2,1-b][1,3]thiazine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the thiazine moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product but often involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohol derivatives. Substitution reactions can introduce various functional groups onto the aromatic ring or thiazine moiety .

Scientific Research Applications

N-(4-fluorophenyl)-4-oxo-7,8-dihydro-4H,6H-pyrimido[2,1-b][1,3]thiazine-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-4-oxo-7,8-dihydro-4H,6H-pyrimido[2,1-b][1,3]thiazine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may bind to DNA or proteins, disrupting their normal function and leading to cell death in cancer cells .

Comparison with Similar Compounds

Properties

Molecular Formula

C14H12FN3O2S

Molecular Weight

305.33 g/mol

IUPAC Name

N-(4-fluorophenyl)-4-oxo-7,8-dihydro-6H-pyrimido[2,1-b][1,3]thiazine-2-carboxamide

InChI

InChI=1S/C14H12FN3O2S/c15-9-2-4-10(5-3-9)17-13(20)11-8-12(19)18-7-1-6-16-14(18)21-11/h2-5,8H,1,6-7H2,(H,17,20)

InChI Key

WKZZBFGFWCMOOH-UHFFFAOYSA-N

Canonical SMILES

C1CN=C2N(C1)C(=O)C=C(S2)C(=O)NC3=CC=C(C=C3)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.